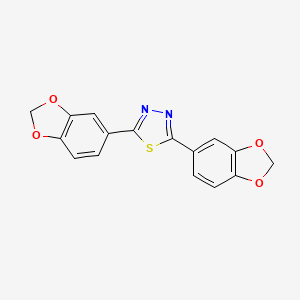
2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with two benzodioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid hydrazide with thiophosgene. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The benzodioxole groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
2,5-Bis(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
88203-24-1 |
|---|---|
Molecular Formula |
C16H10N2O4S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2,5-bis(1,3-benzodioxol-5-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H10N2O4S/c1-3-11-13(21-7-19-11)5-9(1)15-17-18-16(23-15)10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2 |
InChI Key |
MGJSOTBPZBSNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


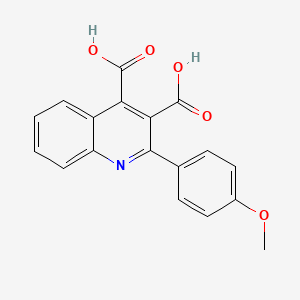

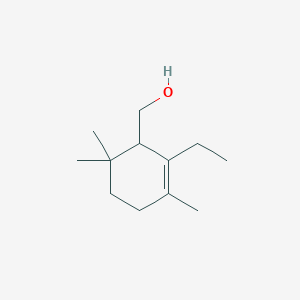
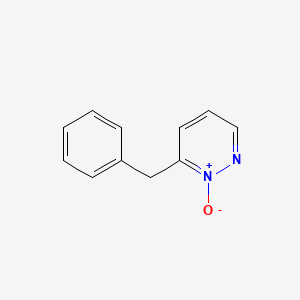
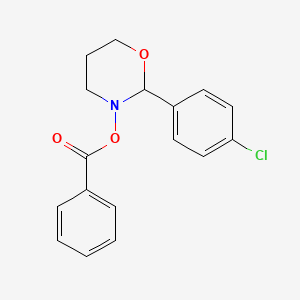
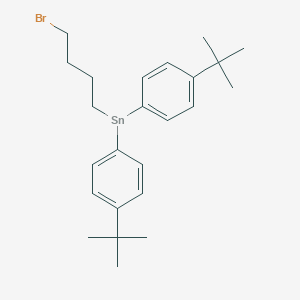
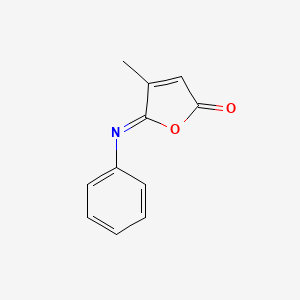

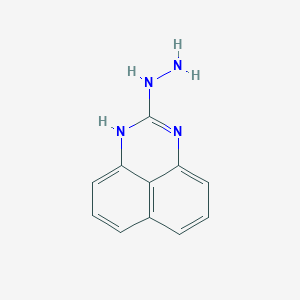
![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)
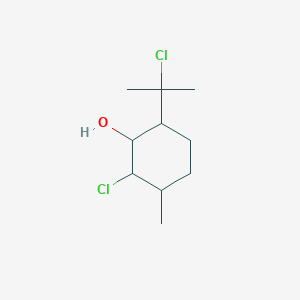

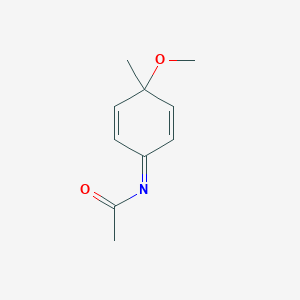
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
